

A Technical Guide to the Purity and Appearance of Methyl 6-bromohexanoate

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Compound of Interest

Compound Name: *Methyl 6-bromohexanoate*

Cat. No.: *B076898*

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Methyl 6-bromohexanoate is a valuable bifunctional molecule utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as an intermediate in various organic syntheses.^{[1][2]} For researchers, scientists, and drug development professionals, understanding the purity and appearance of this reagent is critical for ensuring the reliability and reproducibility of experimental outcomes. This guide provides an in-depth overview of the physical and chemical properties of **Methyl 6-bromohexanoate**, methods for its synthesis and purification, and analytical techniques for purity assessment.

Physical and Chemical Properties

Methyl 6-bromohexanoate is typically a clear, colorless to pale yellow liquid at room temperature.^{[3][4][5]} Variations in color can be indicative of impurities or degradation products. Key physicochemical properties are summarized in the table below.

Property	Value
Appearance	Clear colorless to pale yellow liquid.[3][4][5][6]
Purity	Typically supplied at purities ranging from 95% to >99%. [3][7][8][9][10] Common analytical methods for determination include GC and HPLC.[3][9]
Boiling Point	92-94°C at 5 mmHg[9]; 100°C at 5 Torr[6]; 150°C at 50 mmHg.[5]
Density	Approximately 1.271 - 1.316 g/cm ³ at 25°C.[5][6]
Refractive Index	Approximately 1.459 - 1.460 at 20°C.[5][6][8][9]

Synthesis and Purification

High purity **Methyl 6-bromohexanoate** is crucial for its applications. Several synthetic routes have been established, often followed by rigorous purification steps.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

This is a common and straightforward method for the synthesis of **Methyl 6-bromohexanoate**.

- Reaction Setup: In a round-bottom flask, dissolve 6-bromohexanoic acid (0.11 mol) in methanol (50 ml).[7]
- Catalysis: Carefully add concentrated sulfuric acid (3 ml) to the mixture.[7]
- Reflux: Heat the mixture to reflux and maintain for 3 hours.[7]
- Work-up: After cooling, remove the excess methanol by distillation. Add water (100 ml) and chloroform (100 ml) to the residue.[7]
- Extraction: Separate the layers and extract the aqueous layer with several portions of chloroform.[7]

- **Washing:** Combine the organic extracts and wash with a 5% sodium bicarbonate solution, followed by water.[7]
- **Drying and Concentration:** Dry the organic layer over magnesium sulfate and remove the chloroform by rotary evaporation.[7]
- **Purification:** The crude product is purified by vacuum distillation to yield **Methyl 6-bromohexanoate** with a purity of >90%. [7]

Protocol 2: Esterification using Hydrogen Chloride

An alternative acid-catalyzed esterification method.

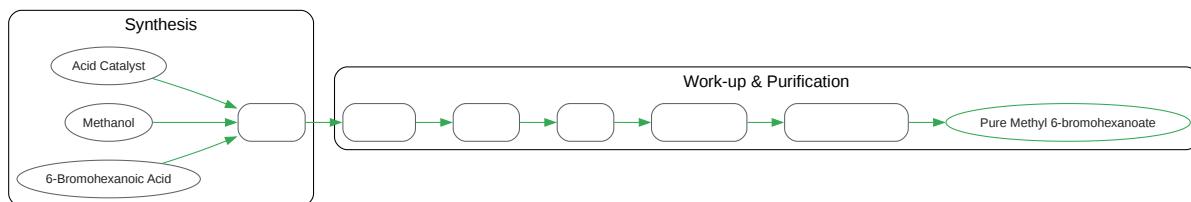
- **Reaction Setup:** Dissolve 6-bromohexanoic acid (25.7 mmol) in methanol (250 mL).[3]
- **Catalysis:** Bubble hydrogen chloride gas through the solution for 2-3 minutes.[3]
- **Reaction:** Stir the mixture at 15-25°C for 3 hours.[3]
- **Concentration:** Upon completion, remove the solvent by concentration to yield the product.[3]

Protocol 3: Synthesis from Methyl 6-hydroxyhexanoate

This method is suitable for producing isotopically labeled versions of the compound.

- **Reaction Setup:** In a suitable flask, dissolve ¹³C₆-methyl 6-hydroxyhexanoate (1.8 mmol) and triphenylphosphine (2.3 mmol) in dichloromethane (9 mL).[11]
- **Bromination:** Add N-bromosuccinimide (NBS) (2.3 mmol) to the solution.[11]
- **Reaction:** Allow the reaction to proceed for 1 hour.[11]
- **Purification:** Dilute the reaction mixture with ether and filter through a pad of silica. Further purify the product using a silica solid-phase extraction (SPE) cartridge to obtain the final product.[11]

Synthesis and Purification Workflow

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Caption: A generalized workflow for the synthesis and purification of **Methyl 6-bromohexanoate**.

Purity Assessment

To ensure the quality of **Methyl 6-bromohexanoate**, a suite of analytical techniques can be employed. The choice of method depends on the desired level of characterization and the potential impurities.

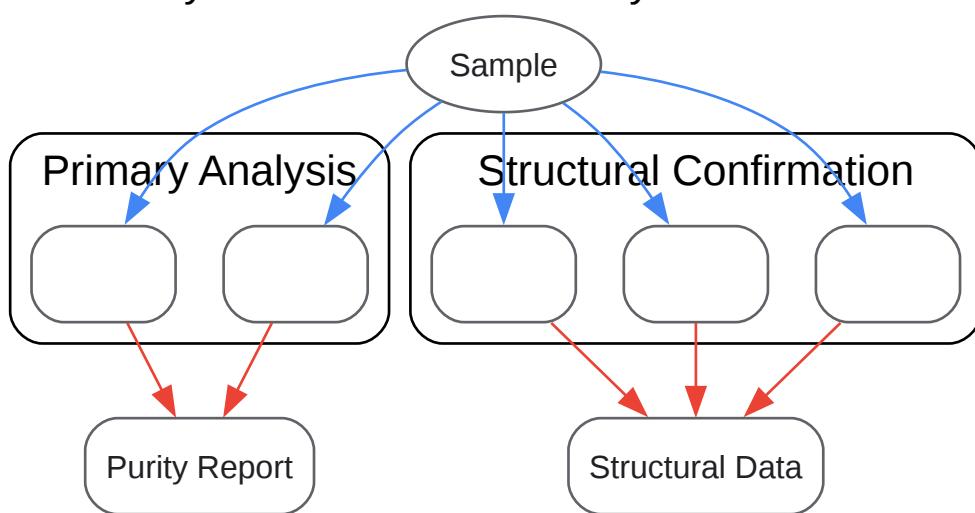
Analytical Methodologies

- Gas Chromatography (GC): A primary method for assessing purity. A sample is vaporized and passed through a column. The retention time is characteristic of the compound, and the peak area is proportional to its concentration. Purity of >99% has been confirmed by GC analysis.[9][12]
- High-Performance Liquid Chromatography (HPLC): Used to separate, identify, and quantify each component in a mixture. Purity levels of 99% are often reported using this technique.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are powerful tools for structural elucidation and can confirm the identity of the compound. The presence of

unexpected signals can indicate impurities.[3][11][13]

- Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique provides information about the mass-to-charge ratio of the compound, confirming its molecular weight. [14]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl group of the ester.[13]

Analytical Workflow for Purity Assessment



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Caption: An overview of the analytical workflow for assessing the purity of **Methyl 6-bromohexanoate**.

In conclusion, the quality of **Methyl 6-bromohexanoate** is paramount for its successful application in research and development. A thorough understanding of its appearance, physicochemical properties, and the methods for its synthesis and purity assessment allows scientists to use this reagent with confidence.

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